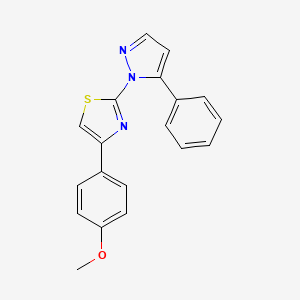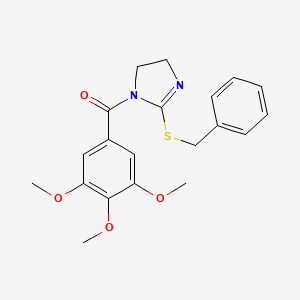
4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anxiolytic-like Effects and Pharmacological Evaluation
Research has revealed the potential of compounds structurally related to 4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole in exhibiting anxiolytic-like effects. In a study, a compound incorporating both pyrazol and methoxyphenyl groups demonstrated anxiolytic-like activity, mediated through benzodiazepine and nicotinic pathways without affecting mnemonic activity. This underlines the therapeutic potential of such compounds in treating anxiety disorders with minimal side effects on memory functions (Brito et al., 2017).
Interaction with Benzodiazepine Receptors
A novel pyrazolopyridine anxiolytic compound, structurally related to this compound, was identified as a potent and selective ligand for the central benzodiazepine receptor. This highlights the relevance of the structural motif in engaging with key neurological receptors, offering insights into the development of new therapeutic agents targeting anxiety and seizure disorders (Williams et al., 1989).
Metabolic Pathways and Drug Monitoring
Understanding the metabolic pathways of compounds is crucial for their therapeutic application and monitoring. A study focusing on the urinary metabolites of a synthetic indole-derived compound related to this compound helps in identifying markers for drug consumption and potential toxicities. Identifying such metabolites aids in developing tests for drug monitoring and assessing long-term exposure effects (Kavanagh et al., 2012).
Environmental and Neurotoxic Exposure
The study of organophosphorus (OP) and pyrethroid (PYR) pesticides' exposure in children underscores the importance of assessing environmental contaminants related to synthetic compounds. Although not directly related to this compound, this research sheds light on the broader implications of chemical exposure and the necessity for stringent regulatory measures to protect vulnerable populations (Babina et al., 2012).
Biochemical and Pharmacokinetic Characterization
The pharmacokinetic properties of novel compounds are fundamental for their development as drugs. Research on SB-649868, which shares structural similarities with this compound, illustrates the process of drug metabolism and disposition. Such studies are crucial for understanding how drugs are processed in the body and for optimizing dosing regimens to enhance therapeutic efficacy while minimizing adverse effects (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-phenylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-16-9-7-14(8-10-16)17-13-24-19(21-17)22-18(11-12-20-22)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFCJWIKWKNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)




![(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2770894.png)
![N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2770897.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)
![N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2770902.png)
![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)


![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)
